

# A Comparative Guide to M1 (58-66) Immunodominance Across Diverse HLA Backgrounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *CEF1, Influenza Matrix Protein M1*  
(58-66)

**Cat. No.:** B612792

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The influenza A virus matrix protein 1 (M1) contains a highly conserved epitope, M1 (58-66), with the amino acid sequence GILGFVFTL. This peptide is a critical target for the cellular immune response, particularly cytotoxic T lymphocytes (CTLs), which are essential for clearing viral infections. The effectiveness of this immune response is largely dictated by an individual's Human Leukocyte Antigen (HLA) background, as different HLA molecules vary in their ability to present this peptide to T cells. This guide provides a comparative analysis of M1 (58-66) immunodominance in the context of different HLA alleles, supported by experimental data, to aid in vaccine design and immunotherapy development.

## Quantitative Analysis of M1 (58-66)-Specific T Cell Responses

The immunodominance of the M1 (58-66) epitope is most prominently observed in individuals expressing the HLA-A\*02:01 allele.<sup>[1][2]</sup> However, research has revealed that this peptide can also be presented by other HLA alleles, leading to a broader potential for immune recognition across the human population. The following tables summarize the quantitative data from studies investigating the frequency of M1 (58-66)-specific CD8+ T cells in various HLA contexts.

| HLA Allele                           | Frequency of Responding Donors | Percentage of CD107a+ CD8+ T cells (Range) | Percentage of IFN- $\gamma$ + CD8+ T cells (Range) | Reference           |
|--------------------------------------|--------------------------------|--------------------------------------------|----------------------------------------------------|---------------------|
| HLA-A02:01                           | 100% (8/8)                     | 14.3% - 45.7%                              | 8.3% - 25.3%                                       | <a href="#">[1]</a> |
| HLA-A02-negative (HLA-C*08 positive) | 57% (4/7)                      | 1.2% - 5%                                  | 1.9% - 4.8%                                        | <a href="#">[1]</a> |

Table 1: Comparison of M1 (58-66)-Specific CD8+ T Cell Responses in HLA-A02:01 Positive vs. HLA-A02-Negative Donors. Data shows a significantly higher frequency and magnitude of response in HLA-A\*02:01 positive individuals.

The presence of other HLA alleles can significantly influence the immunodominance hierarchy of the M1 (58-66) response, even in individuals positive for HLA-A\*02:01. This phenomenon, known as immunodomination, can result in a diminished response to an otherwise dominant epitope.

| Co-expressed HLA Allele(s) with HLA-A02:01                 | Effect on M1 (58-66) Response                                    | Quantitative Observation                                                                                                      | Reference |
|------------------------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| HLA-A01:01, HLA-B08:01, HLA-B15:01, HLA-B18:01, HLA-B35:03 | Subdominant Response                                             | The M1 (58-66) response is not immunodominant in individuals co-expressing these alleles.                                     | [3]       |
| HLA-A01, HLA-A02, HLA-B08, HLA-B35                         | Increased precursor CTL frequency for another epitope (NP 44-52) | A threefold increase in CTLp frequency for the HLA-A1-restricted epitope NP 44-52 was observed.                               | [4]       |
| HLA-B*27                                                   | Subdominant Response                                             | The precursor frequency of CTLs for the HLA-B8-restricted epitope NP(380-388) was threefold lower in HLA-B27-positive donors. | [4]       |

Table 2: Influence of Co-expressed HLA Alleles on the Immunodominance of the M1 (58-66) Epitope in HLA-A\*02:01 Positive Individuals.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to quantify M1 (58-66) immunodominance.

### Intracellular Cytokine Staining (ICS) for IFN- $\gamma$ and CD107a

This assay is used to identify and quantify antigen-specific T cells based on their production of cytokines (e.g., IFN- $\gamma$ ) and degranulation (measured by surface expression of CD107a) upon stimulation.

#### Protocol Summary:

- **Cell Stimulation:** Peripheral blood mononuclear cells (PBMCs) are stimulated with the M1 (58-66) peptide (typically at 1-10  $\mu$ g/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. A positive control (e.g., PMA/Ionomycin) and a negative control (no peptide) are included.
- **Surface Staining:** Cells are washed and stained with fluorescently labeled antibodies against surface markers, including CD8 and CD107a.
- **Fixation and Permeabilization:** Cells are fixed with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilized using a permeabilization buffer (e.g., containing saponin).
- **Intracellular Staining:** Permeabilized cells are stained with a fluorescently labeled antibody against IFN- $\gamma$ .
- **Flow Cytometry Analysis:** Cells are acquired on a flow cytometer, and the percentage of CD8+ T cells that are positive for IFN- $\gamma$  and/or CD107a is determined.

## Enzyme-Linked Immunosorbent Assay (ELISpot) for IFN- $\gamma$

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

#### Protocol Summary:

- **Plate Coating:** An ELISpot plate is coated with a capture antibody specific for IFN- $\gamma$  and incubated overnight at 4°C.
- **Blocking:** The plate is washed and blocked with a blocking buffer (e.g., RPMI with 10% FBS) to prevent non-specific binding.

- Cell Incubation: PBMCs are added to the wells along with the M1 (58-66) peptide (typically 1-10 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included. The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.
- Detection: Cells are removed, and a biotinylated detection antibody specific for IFN-γ is added to the wells.
- Enzyme Conjugation: After washing, a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
- Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.
- Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million cells.

## Peptide-HLA Binding Assay

These assays measure the affinity of a peptide for a specific HLA molecule, which is a key determinant of its immunogenicity.

Protocol Summary (Competition-based Cellular Assay):

- Cell Line: A cell line expressing the HLA allele of interest (e.g., T2 cells for HLA-A\*02:01, which are TAP-deficient and have "empty" HLA molecules on their surface) is used.
- Peptide Incubation: The cells are incubated with a known high-affinity, fluorescently labeled reference peptide and varying concentrations of the unlabeled test peptide (M1 58-66).
- Stabilization: The binding of the peptides stabilizes the HLA molecules on the cell surface.
- Staining: The cells are stained with a fluorescently labeled antibody that recognizes the specific HLA molecule.
- Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the HLA staining is measured by flow cytometry. The ability of the test peptide to compete with the reference peptide for binding is determined by the reduction in MFI. The concentration of the test

peptide that results in 50% inhibition of the reference peptide binding (IC<sub>50</sub>) is calculated as a measure of binding affinity.

## Visualizing the Landscape of M1 (58-66) Immunodominance

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships governing M1 (58-66) immunodominance.



[Click to download full resolution via product page](#)

Caption: Antigen processing and presentation pathway for the influenza M1 (58-66) epitope.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing M1 (58-66)-specific T cell responses.



[Click to download full resolution via product page](#)

Caption: Logical relationship of HLA alleles influencing M1 (58-66) immunodominance.

## Conclusion

The immunodominance of the influenza M1 (58-66) epitope is a complex trait heavily influenced by an individual's HLA background. While HLA-A02:01 *is the primary restricting allele associated with a strong and frequent CTL response, the ability of other alleles, such as HLA-C08, to present this peptide should not be overlooked.*<sup>[1]</sup> Furthermore, the interplay between different HLA alleles within an individual can significantly alter the immunodominance hierarchy. These findings have important implications for the design of T-cell based "universal" influenza vaccines, suggesting that targeting a broader range of HLA restrictions and considering the impact of HLA haplotypes will be crucial for inducing protective immunity across a diverse population. For drug development professionals, understanding these nuances is key to designing effective immunotherapies that leverage the cellular immune response to combat influenza infection. Overall, the IAV-specific CTL response is smaller in individuals who do not express HLA-A\*02:01.<sup>[5]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
- 5. pnas.org [pnas.org]
- To cite this document: BenchChem. [A Comparative Guide to M1 (58-66) Immunodominance Across Diverse HLA Backgrounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612792#m1-58-66-immunodominance-in-different-hla-backgrounds]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)